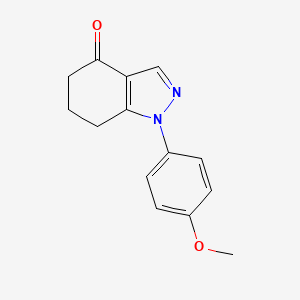
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C14H15FN4OS and its molecular weight is 306.36. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Compounds with similar structures have been investigated for their role as neurokinin-1 (NK1) receptor antagonists. These compounds are significant in clinical settings for their potential to treat emesis and depression due to their high affinity and long duration of action. For example, a water-soluble NK1 receptor antagonist demonstrated effectiveness in pre-clinical tests relevant to emesis and depression, highlighting the therapeutic potential of these molecules in treating these conditions without directly referring to their usage or dosage (Harrison et al., 2001).
Antimicrobial Activity
Another area of application for such compounds involves their antimicrobial properties. A study synthesized novel compounds containing triazole and fluorophenyl components, which were evaluated for their antimicrobial activity. This research contributes to understanding how structural modifications can influence the antimicrobial efficacy of synthetic molecules, potentially leading to the development of new antimicrobial agents (Nagamani et al., 2018).
Antibacterial Properties
Compounds incorporating azetidinyl and fluorophenyl groups have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, including the presence of a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, have been crucial for their enhanced antibacterial potency, providing insights into the design of new antibacterial agents with potent activity profiles (Kuramoto et al., 2003).
Antifungal and Antiviral Research
Further studies have explored the synthesis and identification of compounds with triazole and thiadiazole moieties for their potential antifungal and antiviral activities, including against COVID-19's main protease. This indicates the broad-spectrum potential of these compounds in addressing various infectious diseases by inhibiting critical viral enzymes or fungal growth (Rashdan et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-12-1-3-13(4-2-12)21-8-14(20)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMADIURNVTIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

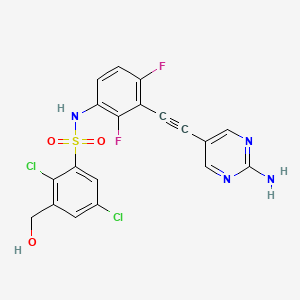
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)
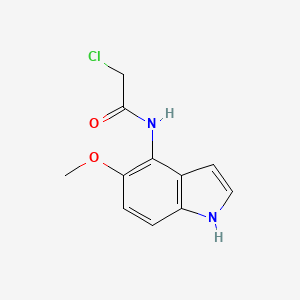
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)
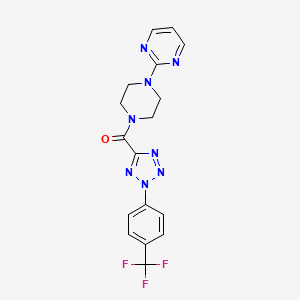
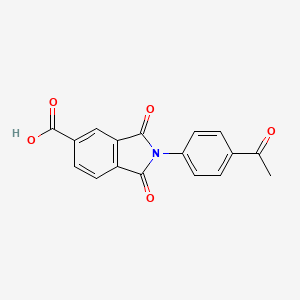
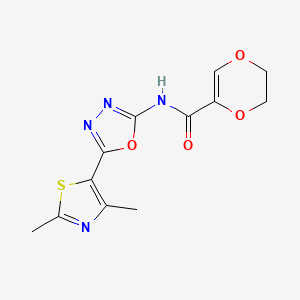
![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)
![N-(3-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2653073.png)

